5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate
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Overview
Description
5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 5-position of the oxazole ring and a methylbenzoate moiety attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoic acid with hydroxylamine to form the corresponding hydroxamic acid, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2-oxazol-3-ylmethanesulfonamide: Another oxazole derivative with potential biological activities.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Known for its antibacterial and antimonooxidase activities.
Uniqueness
5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxazole ring and the methylbenzoate moiety makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
24827-15-4 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl) 4-methylbenzoate |
InChI |
InChI=1S/C12H11NO3/c1-8-3-5-10(6-4-8)12(14)15-11-7-9(2)16-13-11/h3-7H,1-2H3 |
InChI Key |
FRFBCDYCEFAAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=NOC(=C2)C |
Origin of Product |
United States |
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